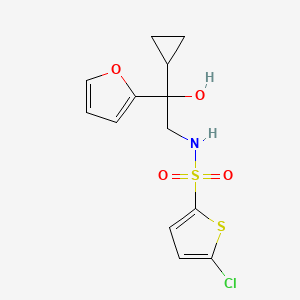

(E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate, also known as PHMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Synthesis and Structural Elucidation

The compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, a closely related chemical, has been synthesized through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine. This process has been thoroughly characterized using various spectroscopic techniques and single-crystal X-ray diffraction. The study extends to its optimized molecular structure, harmonic vibrational frequencies, NMR chemical shifts, and theoretical analysis of its global chemical reactivity descriptors, natural population analysis, thermodynamic, and non-linear optical properties. This foundational work paves the way for further exploration into related compounds such as (E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate for their potential applications in scientific research (Şahin et al., 2015).

Mesomorphic Behavior

Studies on the mesophase behavior of related compounds have revealed significant insights into their potential applications in material science. For example, laterally methyl substituted phenyl azo benzoates have been investigated for their mesophase behavior in pure and mixed systems, exploring how terminal substituent exchanges impact their mesomorphic properties. This research provides a fundamental understanding that could be applied to the development of new materials with tailored mesophase properties, offering insights into the broader applications of this compound in liquid crystal technology and materials science (Naoum et al., 2011).

Novel Mesomorphic Properties and Material Applications

The synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens has demonstrated the ability to tune molecular alignments through simple mechanical perturbations. This research signifies the compound's potential in creating advanced materials with customizable properties for use in displays, sensors, and other technologies that require precise control over molecular orientation (Kong & Tang, 1998).

Antibacterial Properties

Investigations into the antibacterial properties of structurally related Schiff base compounds have shown activity against both gram-positive and gram-negative bacteria. This suggests that derivatives of this compound might possess useful antibacterial properties, highlighting its potential in pharmaceutical research and development as a basis for designing new antibacterial agents (Kakanejadifard et al., 2013).

Liquid Crystal Research

The compound's structural analogs have been synthesized and analyzed for their mesomorphic stability, optical activity, and wide-temperature mesomorphic range. Such studies underscore the significance of structural modifications in tailoring the thermal and optical properties of liquid crystalline materials. This research could inform the development of novel liquid crystal displays (LCDs), optical storage devices, and sensors based on or inspired by the structure of this compound (Ahmed et al., 2020).

Properties

IUPAC Name |

[4-[(E)-[(2-phenoxyacetyl)hydrazinylidene]methyl]phenyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c25-21(16-27-19-9-5-2-6-10-19)24-23-15-17-11-13-20(14-12-17)28-22(26)18-7-3-1-4-8-18/h1-15H,16H2,(H,24,25)/b23-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSXOLSOXJKNGL-HZHRSRAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

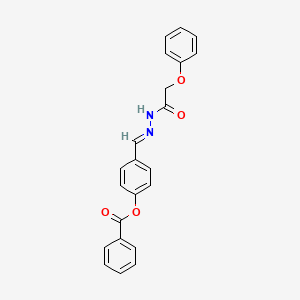

![Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2386895.png)

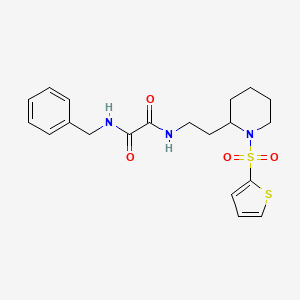

![benzo[d]thiazol-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2386902.png)

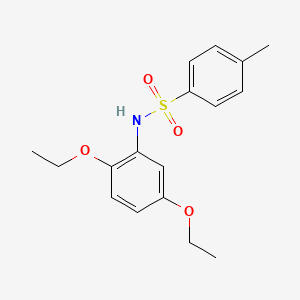

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2386904.png)

![(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2386908.png)

![N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B2386914.png)